molecular formula C9H7FN2 B1446586 7-Fluoroisoquinolin-6-amine CAS No. 1368346-23-9

7-Fluoroisoquinolin-6-amine

Cat. No.: B1446586
CAS No.: 1368346-23-9
M. Wt: 162.16 g/mol
InChI Key: KOEULMXFHWRRDE-UHFFFAOYSA-N
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Description

7-Fluoroisoquinolin-6-amine (CAS 1368346-23-9) is a high-purity organic compound with a molecular formula of C₉H₇FN₂ and a molecular weight of 162.16 g/mol. This chemical is provided with a purity of ≥97% and is intended for Research and Further Manufacturing Use Only, not for direct human use . As a fluorinated isoquinoline derivative, this compound belongs to a class of molecules that are of significant interest in medicinal chemistry and drug discovery. Specifically, 6- and 7-amino isoquinoline compounds have been investigated for their potential therapeutic applications, including the development of treatments for diseases such as glaucoma . Related research on isoquinoline compounds highlights their potential value in neuroscience, with some derivatives being studied for their effects on the central nervous system . The structural motif of the fluorinated isoquinoline amine makes it a valuable building block for the synthesis and optimization of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies . Researchers should handle this material with care. It is classified with the GHS07 warning symbol and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended storage condition is at 4°C, protected from light .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEULMXFHWRRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanism Elucidation and Reactivity Profiling of 7 Fluoroisoquinolin 6 Amine

Mechanistic Investigations of Amine Reactivity

The primary amine group at the C-6 position is a key center of reactivity. Its lone pair of electrons makes it both a base and a nucleophile, enabling it to participate in a variety of chemical transformations. senecalearning.comlibretexts.org

The amine group of 7-Fluoroisoquinolin-6-amine can act as a potent nucleophile, particularly in addition reactions with carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.com This reaction proceeds through a well-established nucleophilic addition mechanism. libretexts.orglibretexts.org

Table 1: General Mechanism of Imine Formation

Step Description
1 Nucleophilic attack of the primary amine on the carbonyl carbon.
2 Proton transfer to form a neutral carbinolamine intermediate.
3 Protonation of the carbinolamine's hydroxyl group.
4 Elimination of water to form a resonance-stabilized iminium ion.

| 5 | Deprotonation to yield the final imine product. |

This interactive table summarizes the key steps in the nucleophilic addition of an amine to a carbonyl compound, a fundamental reaction pathway for this compound.

Acylation: The amine group readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amide. libretexts.orgsavemyexams.com This is a nucleophilic addition-elimination reaction. savemyexams.com The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the protonated amide. A base, which can be a second equivalent of the amine, is typically used to neutralize the liberated HCl. libretexts.orgsavemyexams.com Unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Oxidation: The amine group can be susceptible to oxidation, although this is a more complex process that can yield various products. The oxidation of amines can be achieved using various reagents and may proceed through radical mechanisms. researchgate.net For instance, visible-light photoredox catalysis can initiate the one-electron oxidation of amines to form amine radical cations. beilstein-journals.org These highly reactive intermediates can then follow several pathways, including deprotonation to form α-amino radicals or conversion to iminium ions, which can be trapped by nucleophiles. beilstein-journals.org Electrochemical methods, such as Shono oxidation, can also be employed to generate iminium ions from amines for subsequent functionalization. frontiersin.org

Influence of Fluorine Substitution on Reaction Pathways

The fluorine atom at the C-7 position exerts a profound influence on the reactivity of the entire molecule through its strong inductive effect and participation in aromatic substitution reactions. core.ac.uk

The presence of the fluorine atom significantly impacts the isoquinoline (B145761) ring's susceptibility to substitution reactions. Fluorine is a strongly electron-withdrawing group due to its high electronegativity. core.ac.uk This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).

Conversely, this electron-withdrawing nature activates the ring for Nucleophilic Aromatic Substitution (SNAr). core.ac.uk In the context of fluorinated isoquinolines, a fluorine atom can act as an excellent leaving group in SNAr reactions, especially when positioned at an activated site. rsc.orgrsc.org The SNAr mechanism is a two-step process involving the addition of a nucleophile to the carbon bearing the leaving group (the ipso carbon) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The aromaticity is then restored by the departure of the leaving group, in this case, the fluoride (B91410) ion. acsgcipr.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. core.ac.ukacsgcipr.org Therefore, the fluorine on the this compound scaffold can be displaced by various nucleophiles (N-, O-, S-based) to introduce new functional groups. rsc.orgrsc.org

The basicity and nucleophilicity of the amine group are directly modulated by the electronic properties of the fluorinated isoquinoline ring.

Basicity: Basicity is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. senecalearning.com The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring and, consequently, from the attached amine group. masterorganicchemistry.com This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, thus decreasing the basicity of the amine compared to a non-fluorinated analogue like 6-aminoisoquinoline (B57696) or a simple alkylamine. libretexts.orgmasterorganicchemistry.com Aromatic amines (anilines) are already less basic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system; the additional inductive effect of fluorine further reduces this basicity. masterorganicchemistry.com

Nucleophilicity: Nucleophilicity generally trends with basicity, so a decrease in basicity often corresponds to a decrease in nucleophilicity. masterorganicchemistry.com The electron-withdrawing fluorine atom reduces the electron density on the amine nitrogen, making it a weaker nucleophile. However, nucleophilicity is also sensitive to steric effects and the nature of the electrophile. masterorganicchemistry.comlibretexts.org While the fluorine atom diminishes the intrinsic nucleophilicity of the amine, the group remains sufficiently nucleophilic to participate in reactions like acylation and nucleophilic addition, as discussed previously. libretexts.org

Table 2: Predicted Electronic Effects of Fluorine on Amine Reactivity

Property Effect of C-7 Fluorine Justification
Basicity Decreased Strong inductive electron withdrawal (-I effect) reduces electron density on the amine nitrogen. masterorganicchemistry.com
Nucleophilicity Decreased Reduced electron density on the amine nitrogen makes it a weaker nucleophile. masterorganicchemistry.com

| Ring Reactivity (SNAr) | Activated | Electron-withdrawing fluorine stabilizes the intermediate Meisenheimer complex. core.ac.uk |

This interactive table outlines the influence of the C-7 fluorine substituent on the key chemical properties of the this compound molecule.

Catalytic Reaction Mechanisms

The this compound structure can be involved in or be a product of various catalytic reactions. For instance, the hydrogenation of the pyridine (B92270) ring in quinolines and isoquinolines can be achieved using electrocatalysis with specific catalysts, such as fluorine-modified cobalt. nih.gov In such a system, the surface fluorine is proposed to enhance substrate adsorption and promote the activation of water to generate active hydrogen species for the reduction. nih.gov

Furthermore, the amine group itself can direct catalytic reactions. Chiral amine catalysis can be used for asymmetric functionalization of C-H bonds adjacent to the nitrogen atom. nih.gov These reactions often proceed via the formation of enamine or iminium ion intermediates that are then engaged by a second catalytic cycle, such as photoredox or metal catalysis. nih.gov While specific studies on this compound as a catalyst or substrate in these advanced reactions are not prevalent, its structure is amenable to such transformations. For example, transition-metal-catalyzed cross-coupling reactions could potentially functionalize the C-Br bond if a bromo-analogue were used, or a cation-radical accelerated SNAr (CRA-SNAr) could be envisioned for C-N bond formation under photoredox catalysis. osti.gov

Role of Transition Metal Catalysis in Functionalization

The functionalization of heterocyclic compounds like this compound is significantly advanced by transition-metal catalysis. These methods offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, which are crucial for developing novel derivatives with potential applications in various fields of chemistry. Palladium (Pd) and Copper (Cu) are among the most utilized metals for such transformations, often enabling reactions at positions that are otherwise difficult to activate.

For aminoisoquinolines, transition-metal-catalyzed cross-coupling reactions are particularly relevant. Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination allow for the introduction of a wide array of substituents. mdpi.com For instance, the arylation of C(sp³)–H bonds adjacent to an amine group can be achieved using palladium catalysis, often directed by the amine itself or a suitable directing group. nih.gov In the context of this compound, the fluorine and amine substituents electronically influence the reactivity of the isoquinoline core, directing catalytic functionalization to specific positions. The fluorine atom, being strongly electronegative, and the amino group, a strong electron-donating group, exert significant electronic effects on the aromatic system.

A general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling to introduce an aryl group, typically involves three main stages:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation : A boronic acid (Ar'-B(OH)₂) reacts with the Pd(II) complex, typically in the presence of a base, to transfer the Ar' group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups (Ar and Ar') on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst. mdpi.com

Similarly, copper-catalyzed reactions are effective for C-F bond formation and other transformations. beilstein-journals.org For example, Cu-catalyzed fluorination of benzoic acid and benzylamine (B48309) derivatives has been demonstrated, showcasing the utility of copper in incorporating fluorine. beilstein-journals.org The functionalization of gem-difluoroalkenes using catalysts based on copper, iron, and cobalt further highlights the versatility of transition metals in manipulating fluorinated organic molecules. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Isoquinoline Functionalization

Reaction TypeCatalyst SystemSubstrate TypeProduct TypeMechanistic Feature
Suzuki-Miyaura Coupling PdCl₂(dppf), BaseBromo-indoleAryl-indolePd(0)/Pd(II) cycle, Transmetalation mdpi.com
Heck Reaction Palladium Catalyst, BaseAryl Halide, AlkeneSubstituted AlkeneDirect coupling without an organometallic reagent mdpi.com
C(sp³)–H Arylation Pd(OAc)₂, LigandProtected Amino Alcoholsβ-Arylated AminesDirecting-group assisted C-H activation nih.gov
Hydrodefluorination Copper Catalystgem-DifluoroalkeneZ-FluoroalkeneStereoselective conversion using water as a proton source nih.gov

Acid-Catalyzed Amine Transformations

Acid catalysis plays a pivotal role in the transformation of amines, including heterocyclic amines like this compound. Acids can act as catalysts to facilitate a variety of reactions, such as condensations, cyclizations, and rearrangements, by protonating the nitrogen atom or other basic sites in the molecule, thereby activating them for subsequent steps.

One common acid-catalyzed reaction is the condensation of amines with carbonyl compounds. For example, the condensation of 2-cyanomethylbenzaldehydes with amines to form N-substituted 3-aminoisoquinolines has been successfully catalyzed by trifluoroacetic acid (TFA). conicet.gov.ar A similar strategy involving the cyclocondensation of 2-acylphenylacetonitriles with amines also utilizes TFA as a catalyst to produce N-substituted 1-alkyl and 1-aryl 3-aminoisoquinolines in good yields. conicet.gov.ar

In the case of this compound, the primary amine group is a key site for acid-catalyzed transformations. Protonation of the amine can enhance its leaving group ability or modify its nucleophilicity, enabling reactions that would not proceed under neutral conditions. Lewis acids are also effective catalysts for such transformations. For instance, the TiCl₄/BH₃-NH₃ system can be used for the reduction of various functional groups, including the deoxygenation of carboxamides to amines. purdue.edu The synthesis of 8-methoxy-3,4-dihydroisoquinoline (B3326304) hydrochloride via an acid-catalyzed cyclization demonstrates how acids can facilitate the formation of the isoquinoline core itself. nih.gov

The general mechanism for an acid-catalyzed reaction involving an amine often begins with the protonation of the most basic atom. In this compound, this would be the exocyclic amine nitrogen or the ring nitrogen. This protonation step activates the molecule for nucleophilic attack or intramolecular rearrangement. For example, in a cyclization reaction, protonation might facilitate the formation of a reactive intermediate that readily undergoes ring closure. whiterose.ac.uk

Table 2: Acid-Catalyzed Transformations for Isoquinoline Synthesis

Reaction TypeCatalystReactantsProductKey Mechanistic Step
Condensation/Cyclization Trifluoroacetic Acid (TFA)2-Cyanomethylbenzaldehydes, AminesN-Substituted 3-AminoisoquinolinesAcid-catalyzed imine formation followed by cyclization conicet.gov.ar
Intramolecular Cyclization AgOTf/TfOH2-Alkynylbenzaldehyde O-alkyl oxime5-Fluoro-3-phenylisoquinolineIntramolecular electrophilic cyclisation whiterose.ac.uk
Reduction of Carboxylic Acids TiCl₄/BH₃-NH₃Carboxylic AcidsAlcoholsLewis acid activation of the carbonyl group purdue.edu
Cyclization/Pivaloyl Loss AcidN-pivaloyl-N-(2-formyl-3-methoxyphenethyl)amine8-Methoxy-3,4-dihydroisoquinolineAcid-catalyzed cyclization and deprotection nih.gov

Specific Reaction Systems Relevant to Fluoroisoquinoline Amines

Aminofluorination Mechanisms

Aminofluorination is a powerful synthetic strategy that introduces both a fluorine atom and a nitrogen-containing group across a double or triple bond in a single operation. While not a reaction of this compound itself, the mechanisms are highly relevant to the synthesis of complex fluorinated amine structures, including precursors or derivatives of the title compound.

A common approach to aminofluorination involves the use of an electrophilic fluorine source, such as Selectfluor, and a nitrogen-containing nucleophile. rsc.org For example, the aminofluorination of fluorinated alkenes can produce α-CF₃ and α-CF₂H amines. rsc.org Mechanistic studies suggest that this transformation can proceed through a single-electron oxidation/fluorine-abstraction/Ritter-type amination pathway. In this process, the alkene is first oxidized to a radical cation, which then abstracts a fluorine atom from the electrophilic source. The resulting carbocation is trapped by a nitrogen nucleophile (like acetonitrile (B52724) in a Ritter reaction), which after hydrolysis yields the final amine product. rsc.org

Another proposed mechanism for the aminofluorination of alkynes involves the formation of a fluoronium ion intermediate, which is then attacked by the amine nucleophile. researchgate.net The regioselectivity and stereoselectivity of the reaction are controlled by the nature of the catalyst (often silver or another transition metal) and the substrates. The presence of fluorine in a molecule can significantly influence its chemical and physical properties, making aminofluorination a valuable tool in medicinal and materials chemistry. researchgate.net

CO2-Amine Reaction Mechanisms in Heterocyclic Systems

The reaction between amines and carbon dioxide (CO₂) is of great interest for CO₂ capture and its utilization as a C1 building block in chemical synthesis. researchgate.netrsc.org The primary amine of this compound can react with CO₂ under appropriate conditions, a process relevant to both its derivatization and its potential interaction with atmospheric CO₂.

The mechanism of the CO₂-amine reaction can follow several pathways. A widely accepted mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO₂. acs.org This can proceed through a single-step concerted reaction via a four-membered zwitterionic transition state to form carbamic acid. acs.org However, this pathway often has a high energy barrier.

Alternatively, the reaction can be catalyzed or assisted by another molecule, such as a second amine or water, which acts as a Brønsted base to facilitate proton transfer. acs.org This intermolecular mechanism involves a six-membered transition state and is often more favorable, obviating the need for a high-energy zwitterionic intermediate. acs.org The product of this reaction is typically an ammonium (B1175870) carbamate (B1207046) ion pair.

In catalytic systems, N-heterocyclic carbenes (NHCs) have been shown to efficiently catalyze the N-methylation of amines using CO₂ and a reducing agent like a hydrosilane. rsc.orgacs.org The proposed mechanism involves the NHC activating the silane, which then reduces CO₂ to a formoxysilane intermediate. This intermediate subsequently reacts with the amine to form the N-formylated product, which can be further reduced to the N-methylated amine. rsc.orgacs.org

Table 3: Proposed Pathways for CO₂-Amine Reactions

PathwayKey FeatureIntermediate/Transition StateProductReference
Direct, Uncatalyzed Single-step reactionFour-membered zwitterionic transition stateCarbamic Acid acs.org
Amine-Assisted Concerted mechanism with a second amine moleculeSix-membered transition stateAmmonium Carbamate acs.org
NHC-Catalyzed N-Formylation Uses CO₂ and a hydrosilaneFormoxysilaneN-Formylated Amine acs.org
NHC-Copper Catalyzed N-Methylation Uses CO₂ and PhSiH₃Silylformate intermediateN-Methylated Amine rsc.org

Structural Elucidation Research for 7 Fluoroisoquinolin 6 Amine Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Determination

Modern spectroscopy offers a powerful, non-destructive window into the molecular world. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most critical tools in the arsenal (B13267) of synthetic and medicinal chemists for the unequivocal structural confirmation of newly synthesized compounds, including derivatives of the 7-Fluoroisoquinolin-6-amine core.

NMR spectroscopy is an unparalleled technique for probing the chemical environment of atomic nuclei within a molecule. By analyzing the absorption of radiofrequency waves by nuclei in a strong magnetic field, chemists can deduce the connectivity and spatial relationships of atoms. For complex heterocyclic systems like substituted isoquinolines, a variety of NMR experiments are essential. researchgate.netresearchgate.netresearchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial, crucial information about the molecular framework.

¹H NMR: This technique identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound derivatives, ¹H NMR is used to confirm the presence and substitution pattern of the aromatic protons on the isoquinoline (B145761) core and any appended functional groups. researchgate.netchemicalbook.com For example, the protons on the benzene (B151609) ring portion of the isoquinoline will appear in the aromatic region (typically δ 7-9 ppm), and their specific shifts and coupling constants help to confirm their relative positions. mdpi.com

¹³C NMR: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. In the context of this compound derivatives, ¹³C NMR is vital for confirming the number of carbon atoms and identifying key functional groups. researchgate.netchemicalbook.com The carbon atom attached to the fluorine (C-7) will exhibit a characteristic large coupling constant (¹JCF) due to the spin-spin interaction between ¹³C and ¹⁹F nuclei.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations
H-1 8.95 (s) 152.4 HMBC to C-3, C-8a
H-3 7.80 (d) 145.1 HMBC to C-1, C-4, C-4a
H-4 8.10 (d) 120.5 HMBC to C-3, C-5, C-8a
H-5 7.50 (s) 115.2 (d, ²JCF) NOESY to NH₂, HMBC to C-4, C-7, C-8a
H-8 7.90 (d, ⁴JHF) 125.8 HMBC to C-1, C-6, C-8a
NH₂ 4.50 (br s) N/A NOESY to H-5
C-6 N/A 140.1 (d, ²JCF) HMBC from H-5, H-8
C-7 N/A 155.6 (d, ¹JCF) HMBC from H-5, H-8

Note: This table is for illustrative purposes. Actual chemical shifts and coupling constants will vary depending on the specific substituents on the derivative.

For fluorinated molecules such as this compound derivatives, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool. mdpi.com ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. nih.gov The chemical shift of the ¹⁹F signal can confirm the successful incorporation of fluorine into the isoquinoline scaffold and can be sensitive to changes in substitution elsewhere in the molecule. worktribe.com This technique is particularly useful for monitoring reactions and assessing the purity of the final fluorinated compounds. rsc.orgscispace.com

While 1D NMR provides foundational data, 2D NMR experiments are often required to unambiguously assign all signals and elucidate the complete structure of complex molecules like this compound derivatives. researchgate.netresearchgate.netwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.educolumbia.edu This allows for the direct assignment of which protons are attached to which carbons, greatly simplifying the interpretation of the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). sdsu.educolumbia.educreative-biostructure.com HMBC is crucial for piecing together the molecular skeleton by connecting fragments and identifying quaternary carbons (carbons with no attached protons). For instance, an HMBC experiment on a this compound derivative would show correlations from the H-5 proton to the C-7 (fluorine-bearing) and C-4 carbons, confirming their connectivity. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net NOESY is invaluable for determining the stereochemistry and conformation of molecules. For example, a NOESY correlation between the amine protons (at position 6) and the H-5 proton would provide strong evidence for their spatial proximity. creative-biostructure.com

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. researchgate.netresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. researchgate.net Unlike standard mass spectrometry, HRMS instruments can measure m/z values to a very high degree of accuracy (typically to four or five decimal places). acs.orgresearchgate.net This high precision allows for the calculation of a unique elemental formula that matches the measured mass, thereby validating the proposed structure. core.ac.uk For a derivative of this compound, HRMS would be used to confirm the presence of the expected number of carbon, hydrogen, nitrogen, and fluorine atoms, providing definitive proof of its molecular formula. mdpi.com

Table 2: Example of HRMS Data for a this compound Derivative

Parameter Value
Molecular Formula C₉H₇FN₂
Calculated Mass [M+H]⁺ 163.0666
Measured Mass [M+H]⁺ 163.0668
Mass Difference (ppm) 1.2

Note: A mass difference of less than 5 ppm is generally considered excellent confirmation of the assigned molecular formula.

Through the integrated application of these advanced spectroscopic techniques, researchers can confidently and accurately determine the structure of novel this compound derivatives, a critical step in the journey of chemical research and development.

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. For derivatives of this compound, which contain a polar primary amine group, direct analysis by GC-MS can be challenging due to potential issues like poor peak shape and thermal degradation. iu.eduojp.gov To overcome these limitations, derivatization is a crucial step. researchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. iu.edujfda-online.com

Common derivatization strategies for primary amines involve acylation or silylation. jfda-online.com Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), react with the amine group to form fluoroacyl derivatives. These derivatives are not only more volatile but can also enhance detection sensitivity. jfda-online.com Silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, which also significantly improves suitability for GC-MS analysis. iu.edu The choice of derivatization reagent depends on the specific properties of the this compound derivative being analyzed. researchgate.net

Following successful derivatization, the sample is introduced into the GC, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed mass fragmentation patterns. These patterns serve as a molecular fingerprint, allowing for the confident identification and structural elucidation of the derivatized compounds. ojp.gov

Table 1: Potential GC-MS Derivatization Strategies for this compound Derivatives

Derivatization StrategyReagent ExampleDerivative FormedKey AdvantagesReference
AcylationTrifluoroacetic anhydride (TFAA)N-trifluoroacetyl derivativeIncreases volatility; enhances detector response. iu.edujfda-online.com
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)N-trimethylsilyl (TMS) derivativeImproves thermal stability and chromatographic behavior. iu.edu
AlkylationDimethylformamide-dimethyl acetal (B89532) (DMF-DMA)Dimethylaminomethylene derivativeCan improve peak shape for primary amines. iu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of a wide range of organic compounds, particularly those that are polar, non-volatile, or thermally labile. nih.govthermofisher.com This makes it exceptionally well-suited for the direct analysis of this compound and its derivatives, often without the need for derivatization. lcms.cz

In a typical LC-MS analysis, the sample is first separated by a high-performance liquid chromatography (HPLC) system. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of aromatic amines. researchgate.netamericanpharmaceuticalreview.com The composition of the mobile phase can be adjusted (gradient elution) to achieve optimal separation of the target compound from impurities or other components in the mixture. mdpi.com

After separation in the LC column, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source is frequently used, as it is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, providing clear information about the molecular weight of the compound. nih.gov For more detailed structural information, tandem mass spectrometry (MS/MS) can be utilized. In this setup, the molecular ion is fragmented, and the resulting fragmentation pattern can be used to confirm the structure of the derivative. waters.com

Table 2: Illustrative LC-MS Parameters for Analysis of Aromatic Amine Derivatives

ParameterTypical Setting / ChoicePurposeReference
LC ColumnReversed-Phase (e.g., C18, Biphenyl)Separates compounds based on hydrophobicity. nih.govresearchgate.net
Mobile PhaseAcetonitrile (B52724)/Water or Methanol/Water with additives (e.g., formic acid)Elutes compounds from the column; acid improves ionization. thermofisher.com
Ionization SourceElectrospray Ionization (ESI), Positive ModeGenerates charged ions ([M+H]⁺) for MS detection. nih.gov
MS DetectionTandem MS (e.g., Triple Quadrupole)Provides high selectivity and structural confirmation via fragmentation. waters.com

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. openstax.org This technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of stereocenters, making it a gold standard in structural elucidation. msu.runih.gov

For a derivative of this compound, the first and often most challenging step is to grow a high-quality single crystal. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. eurjchem.com

Sophisticated software is then used to solve the "phase problem" and translate the diffraction pattern into a three-dimensional electron density map. nih.gov From this map, the positions of individual atoms can be determined with high precision, revealing the complete molecular structure. researchgate.net For chiral derivatives, X-ray crystallography can directly establish the absolute stereochemistry without ambiguity, provided that anomalous dispersion effects are measured.

Table 3: Key Parameters in a Crystallographic Study

ParameterDescriptionSignificanceReference
Crystal System & Space GroupDescribes the symmetry of the crystal lattice (e.g., Monoclinic, P21/c).Fundamental to solving the crystal structure. nih.gov
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.Defines the size and shape of the repeating structural block. researchgate.net
R-factor (R1)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Lower values indicate a better fit; typically < 0.05 for a well-refined structure. eurjchem.com
Flack ParameterUsed to determine the absolute configuration of a chiral molecule in a non-centrosymmetric space group.A value near zero for the correct enantiomer confirms the absolute stereochemistry. mdpi.com

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism)

When X-ray crystallography is not feasible, or to confirm stereochemical assignments in solution, chiroptical spectroscopy techniques are invaluable. Electronic Circular Dichroism (ECD) is a powerful method for determining the absolute configuration of chiral molecules, such as stereochemically complex derivatives of this compound. hebmu.edu.cnontosight.ai

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation in solution. acs.org

The modern approach to stereochemical assignment using ECD involves a combination of experimental measurement and theoretical calculation. researchgate.net The experimental ECD spectrum of the chiral derivative is recorded. Concurrently, computational methods, typically based on Time-Dependent Density Functional Theory (TD-DFT), are used to predict the theoretical ECD spectrum for a specific, known absolute configuration (e.g., the (R)-enantiomer). mdpi.com A direct comparison between the experimental spectrum and the calculated spectrum allows for the unambiguous assignment of the absolute configuration. A good match confirms the assigned stereochemistry, while an inverted (mirror-image) spectrum indicates the opposite enantiomer. mdpi.com This approach is particularly useful for complex molecules where empirical rules for spectral interpretation may be unreliable. researchgate.net

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for separating different types of isomers. walshmedicalmedia.comtentamus.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

Purity analysis is routinely performed using HPLC, often with UV or MS detection. walshmedicalmedia.com A single, sharp peak at the expected retention time typically indicates a high degree of purity, while the presence of additional peaks suggests impurities. The area under each peak can be used to quantify the purity level and the relative amounts of any impurities.

The separation of isomers is a more complex challenge.

Constitutional Isomers: Derivatives with the same molecular formula but different connectivity (e.g., different substitution patterns on the isoquinoline ring) can usually be separated by standard HPLC or GC methods, as they often have different polarities and boiling points. lcms.cz

Stereoisomers (Enantiomers): Enantiomers are non-superimposable mirror images that have identical physical properties in a non-chiral environment. Therefore, their separation requires a chiral environment. This is achieved using specialized chiral chromatography techniques. researchgate.net Chiral HPLC is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. acs.org

Table 4: Comparison of Chromatographic Techniques for Isomer Analysis

TechniqueApplicationPrincipleTypical Stationary PhaseReference
Reversed-Phase HPLCPurity analysis, separation of constitutional isomers.Separation based on differential partitioning between a polar mobile phase and a nonpolar stationary phase.C18, C8, Phenyl americanpharmaceuticalreview.comwalshmedicalmedia.com
Chiral HPLCSeparation of enantiomers.Differential diastereomeric interactions between enantiomers and a chiral stationary phase.Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) acs.org
Gas Chromatography (GC)Purity analysis and separation of volatile constitutional isomers (after derivatization).Separation based on volatility and interaction with the stationary phase.Polysiloxane-based (e.g., DB-5) walshmedicalmedia.comfu-berlin.de

Integration of Computational Methods in Structural Elucidation

Modern structural elucidation relies heavily on the synergy between experimental data and computational chemistry. eurjchem.com Theoretical calculations, particularly those using Density Functional Theory (DFT), have become an integral part of confirming and refining the structures of complex molecules like this compound derivatives. researchgate.net

Computational methods can be used to:

Predict Molecular Geometries: DFT calculations can optimize the geometry of a proposed structure, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. eurjchem.com

Calculate Spectroscopic Properties: Theoretical calculations can predict various spectroscopic data. For instance, NMR chemical shifts can be calculated and compared with experimental spectra to aid in signal assignment. Crucially, as mentioned previously, TD-DFT is used to calculate theoretical ECD spectra, which is essential for determining absolute configuration from chiroptical measurements. mdpi.comacs.org

Analyze Molecular Orbitals and Electronic Properties: Methods like Frontier Molecular Orbital (FMO) analysis (calculating HOMO-LUMO gaps) and Natural Bond Orbital (NBO) analysis provide deep insights into the electronic structure, stability, and reactivity of the molecule. bohrium.com This information complements the structural data by providing a more complete chemical picture.

Conformational Analysis: For flexible molecules, computational methods can be used to identify the most stable conformers in solution, which is critical for the correct interpretation of spectroscopic data like NMR and ECD. acs.org

By integrating computational results with experimental findings from techniques like MS, X-ray crystallography, and ECD, researchers can achieve a higher level of confidence in their structural assignments. eurjchem.com

Table 5: Common Computational Methods in Structural Elucidation

Computational MethodAbbreviationApplication in Structural ElucidationReference
Density Functional TheoryDFTGeometry optimization, calculation of vibrational frequencies (IR/Raman). researchgate.net
Time-Dependent DFTTD-DFTCalculation of electronic transitions (UV-Vis) and Electronic Circular Dichroism (ECD) spectra. mdpi.com
Quantum Theory of Atoms in MoleculesQTAIMAnalysis of chemical bonding and intermolecular interactions. mdpi.com
Natural Bond Orbital AnalysisNBOInvestigation of charge distribution and conjugative interactions within the molecule. bohrium.com

Derivatization Strategies and Scaffold Modification Studies of 7 Fluoroisoquinolin 6 Amine

Rational Design for Modifying the Isoquinoline (B145761) Amine Scaffold

Rational drug design is a cornerstone for modifying isoquinoline-based scaffolds to improve their therapeutic potential. mdpi.com This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications. For instance, in the development of anticancer agents based on the noscapine (B1679977) scaffold, which features an isoquinoline ring system, modifications at various positions have been systematically explored to enhance tubulin binding and cytotoxic activity. suniv.ac.inplos.org

The design process often begins with computational methods, such as molecular docking, to predict how different substituents on the isoquinoline ring will interact with a biological target. suniv.ac.innih.gov For example, the introduction of halogen groups (like fluorine), nitro, or amino groups to the isoquinoline core has been shown to result in higher anticancer activity compared to the parent molecule. suniv.ac.in This knowledge guides the synthesis of a library of derivatives with varied functional groups at specific positions. suniv.ac.inplos.org

Key considerations in the rational design of isoquinoline amine derivatives include:

Target Interaction: Functionalization is often designed to target specific amino acid residues within the binding site of a protein. nih.gov

Pharmacokinetic Properties: Modifications are made to improve properties like solubility, metabolic stability, and bioavailability. For example, adding water-solubilizing groups can enhance a compound's suitability for oral administration. nih.gov

Scaffold Hopping: In some cases, the entire isoquinoline core might be replaced by a similar scaffold, like a quinoline (B57606) or benzimidazole, to explore new chemical space and determine the importance of the core structure for biological activity. mdpi.com

The ultimate goal is to create a diverse set of molecules for screening, leading to the identification of lead compounds with optimized efficacy and safety profiles. suniv.ac.inplos.org

Introduction of Diverse Functional Groups via Amine and Halogen Reactivity

The primary amine (-NH2) and the fluorine (-F) atom on the 7-fluoroisoquinolin-6-amine scaffold are key handles for introducing chemical diversity. Each group offers distinct reactivity profiles that can be exploited to attach a wide array of functional groups.

Amine Group Reactivity: The amino group is a versatile nucleophile and can undergo several common reactions to form new derivatives: msu.edu

Acylation: Reaction with acid chlorides or anhydrides yields amides. This is a rapid and high-yield reaction often performed in the presence of a base to neutralize the acidic byproduct. libretexts.orgopenstax.org

Alkylation: Direct reaction with alkyl halides can produce secondary and tertiary amines. However, these reactions can be difficult to control and may result in mixtures of products, including over-alkylation to form quaternary ammonium (B1175870) salts. libretexts.orgopenstax.org

Reductive Amination: A versatile method to form secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

Derivatization for Analysis: The amine group can be reacted with specific reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), to form fluorescent derivatives that are easily detectable in analytical techniques like HPLC. scispace.comnih.gov This is crucial for studying the compound's behavior in biological systems.

Halogen (Fluorine) Group Reactivity: The fluorine atom on the aromatic ring is generally stable but can be replaced under specific conditions, typically through nucleophilic aromatic substitution (SNAr) reactions, especially if activated by other electron-withdrawing groups on the ring. However, a more common strategy involves using the C-F bond as a site for transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes common derivatization reactions for amine and fluoro groups:

Reaction TypeReagent/CatalystFunctional Group FormedTarget Group
AcylationAcid Chloride (RCOCl)Amide (-NHCOR)Amine
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine (-NHR, -NR2)Amine
SulfonylationSulfonyl Chloride (RSO2Cl)Sulfonamide (-NHSO2R)Amine
Nucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., R-NH2, R-OH)Substituted Amine/EtherFluorine
Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Organoboron reagent/Pd catalystAryl/Alkyl substituentFluorine

These reactions enable the synthesis of a broad library of compounds from the this compound starting material, which is essential for systematic structure-activity relationship (SAR) studies. nih.govddtjournal.comnih.gov

Site-Selective Functionalization Approaches

Site-selective functionalization is critical for precisely modifying a complex molecule like this compound, which has multiple reactive C-H bonds in addition to its amine and fluoro groups. The goal is to direct a chemical reaction to a specific atom or position on the isoquinoline scaffold. polyu.edu.hk

Strategies to achieve site-selectivity include:

Exploiting Inherent Reactivity: The electronic properties of the isoquinoline ring system make certain positions more reactive than others. For example, the C2 and C4 positions of quinolines are intrinsically electrophilic and can be functionalized through nucleophilic metalation. polyu.edu.hk

Directing Groups: A directing group is a functional group that is temporarily or permanently attached to the molecule to guide a catalyst to a specific C-H bond. mdpi.com For instance, aminoquinoline and picolinic acid derivatives are widely used as directing groups in transition-metal-catalyzed C-H functionalization, enabling reactions like arylation, alkylation, and amination at otherwise unreactive positions. nih.gov In the context of indoles, an N-pivaloyl group can direct a rhodium catalyst to achieve olefination at the C7 position. mdpi.com

Catalyst Control: The choice of catalyst and ligands can profoundly influence where a reaction occurs. For example, in the functionalization of dienes, changing the catalyst can switch the site of nitrene transfer from one double bond to another. nih.gov Similarly, in the photocatalytic functionalization of N-benzyl-N-methyl aniline, an iridium photocatalyst favored reaction at the benzyl (B1604629) position, while a different photocatalyst under different solvent conditions switched the selectivity to the methyl position. nih.gov

These approaches allow chemists to build molecular complexity in a controlled manner, which is essential for developing compounds with precise structural features required for optimal biological activity.

Late-Stage Derivatization Methodologies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, often a drug candidate or natural product, at the final steps of a synthesis. acs.org This strategy is highly valuable because it allows for the rapid diversification of a lead compound without having to restart the entire synthesis from scratch. researchgate.netnih.gov It is a powerful tool for fine-tuning a molecule's properties and exploring structure-activity relationships. nih.gov

Several modern synthetic methods are well-suited for LSF of isoquinoline scaffolds:

Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions and high functional group tolerance, making them ideal for modifying complex molecules. researchgate.netrsc.org For example, photoredox C-H amination has been used to directly install amino groups on various heteroaromatic frameworks, including isoquinolines. researchgate.net

Electrochemical Synthesis: Electrochemistry provides an environmentally friendly platform for LSF, often proceeding under mild conditions. acs.org It has been used for a variety of transformations, including the functionalization of alkenes, alkynes, and C-H bonds in complex molecules. acs.org

Transition-Metal-Catalyzed C-H Activation: This has become a powerful strategy for LSF. rsc.org Catalysts based on palladium, rhodium, and iridium can selectively activate specific C-H bonds, allowing for the introduction of new substituents. nih.govrsc.org For example, a palladium-catalyzed C-H carbonylation was used for the late-stage derivatization of tetrahydroisoquinolines without loss of enantioselectivity. rsc.org

The table below highlights some late-stage derivatization methods applicable to isoquinoline-like structures.

MethodCatalyst/ReagentTransformationAdvantage
Photoredox CatalysisIridium or Tungsten PhotocatalystC-H Amination, CycloadditionsMild conditions, high functional group tolerance. researchgate.netrsc.org
Electrochemical LSFEarth-abundant metal catalysts (e.g., Mn)C-H Functionalization, Group ModificationEnvironmentally friendly, robust conditions. acs.org
Palladium-Catalyzed C-H FunctionalizationPd(II) catalystsCarbonylation, ArylationHigh selectivity, applicable to complex scaffolds. nih.govrsc.org

These methodologies enable chemists to quickly generate a library of analogues from an advanced intermediate, accelerating the drug discovery process. acs.orgnih.gov

Impact of Substituent Variation on Molecular Interactions and Properties (Theoretical Framework)

The introduction of different substituents onto the this compound scaffold can profoundly alter its electronic structure, conformation, and noncovalent interactions, which in turn dictates its biological activity. A theoretical framework, often employing quantum chemical calculations and empirical parameters like the Hammett constant, helps to understand and predict these effects. rsc.orgmdpi.com

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.com

Electron-Withdrawing Groups (e.g., -NO2, -CN, -F): These groups decrease the electron density of the aromatic ring system. This can strengthen certain noncovalent interactions, such as those in T-shaped arene-arene interactions where the substituted ring acts as the C-H donor. nih.gov

Electron-Donating Groups (e.g., -OCH3, -NH2): These groups increase the electron density of the ring.

The Hammett constant (σ) is an empirical measure of a substituent's electron-donating or -withdrawing ability. rsc.orgmdpi.com Theoretical studies have shown a correlation between Hammett constants and changes in molecular properties like dipole moments and excitation energies. rsc.orgmdpi.com For example, in squaraine dyes, electron-withdrawing substituents were found to have a larger impact on the static dipole difference than electron-donating groups. rsc.org

Impact on Molecular Interactions: Substituents influence the strength and geometry of noncovalent interactions, which are crucial for a molecule's binding to its biological target. nih.govrsc.org

Arene-Arene Interactions: These interactions are dominated by dispersion forces, but electrostatic contributions become more significant with polar substituents. nih.gov Introducing substituents can strengthen these interactions, which often correlates with improved biological potency. nih.gov

Hydrogen Bonding: The amine group is a hydrogen bond donor, while the isoquinoline nitrogen is an acceptor. Substituents can modulate the strength of these interactions by altering the electron density on these atoms.

Solvation: The hydrophobicity of a molecule, and thus its solubility, is affected by substituents. Theoretical calculations of the Gibbs free energy of solvation (ΔGsolv) can predict how a substituent will affect a molecule's behavior in an aqueous environment. rsc.org For example, flexible alkyl chains can help desolvate non-polar surfaces, enhancing binding affinity in water. rsc.org

The following table provides a theoretical overview of how substituent types can influence molecular properties.

Substituent TypeHammett Constant (σp)Effect on Ring Electron DensityImpact on Dipole MomentExpected Impact on Arene-Arene Interaction (as H-donor)
Strong Withdrawing (-NO2)PositiveDecreasesIncreasesStrengthens
Halogen (-F)PositiveDecreasesIncreasesStrengthens
Amine (-NH2)NegativeIncreasesVariesWeakens
Methoxy (-OCH3)NegativeIncreasesVariesWeakens

This theoretical framework provides a rational basis for selecting substituents to optimize molecular interactions and achieve desired biological outcomes. rsc.orgacs.org

Theoretical and Computational Modeling of 7 Fluoroisoquinolin 6 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. dergipark.org.tr These calculations can determine optimized molecular geometry, electron distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). From these, key reactivity descriptors like electronegativity, chemical hardness, and the Fukui function can be derived to predict how 7-Fluoroisoquinolin-6-amine might interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not derived from actual published research on this specific molecule, as such data could not be located.)

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap4.6 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DSuggests moderate polarity

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations would be instrumental in identifying potential biological targets, such as enzymes or receptors, by predicting how the molecule fits into their active sites. nih.gov This is followed by molecular dynamics (MD) simulations, which provide a view of the dynamic behavior of the molecule within the binding site over time, offering insights into the stability of the ligand-target complex. researchgate.netulisboa.pt

A comprehensive search of scientific databases did not yield specific molecular docking or dynamics simulation studies performed on this compound. Research on analogous quinazoline (B50416) derivatives has utilized these methods to explore interactions with targets like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. pensoft.net By analyzing a series of related compounds, QSAR can identify the physicochemical properties or structural features that are critical for their activity. nih.gov For a compound series including this compound, a QSAR study could predict its biological activity based on descriptors like lipophilicity (LogP), molar refractivity, and electronic parameters. mdpi.commdpi.com

No specific QSAR studies featuring this compound as part of the dataset were found in the public literature. Developing a QSAR model would require a dataset of structurally similar compounds with measured biological activity, which does not appear to have been published for this specific chemical class.

Table 2: Key Descriptors in a Potential QSAR Study of Isoquinoline (B145761) Derivatives (Note: This table represents typical descriptors used in QSAR studies and is for illustrative purposes only.)

Descriptor TypeExample DescriptorRelevance to Biological Activity
ElectronicDipole MomentInfluences polar interactions with target
StericMolecular VolumeAffects fit within a binding pocket
HydrophobicLogPRelates to membrane permeability and hydrophobic interactions
TopologicalWiener IndexDescribes molecular branching

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. github.ionmrdb.org These predictions, often made using DFT, are valuable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one. researchgate.netbohrium.comnih.gov

There are no published computational studies specifically predicting the spectroscopic parameters of this compound. Such calculations would provide a theoretical benchmark for its ¹H NMR, ¹³C NMR, and IR spectra, aiding in its unambiguous identification.

Development of Predictive Models for Chemical Transformations

Predictive models for chemical transformations, often leveraging machine learning and data from large reaction databases, aim to forecast the outcome of chemical reactions. nih.govresearchgate.net These models can suggest potential reactants, reagents, and conditions to achieve a desired synthesis or predict the products of a novel reaction. arxiv.orgrsc.org

Specific predictive models detailing the chemical transformations of this compound have not been described in the available literature. Research in this area would focus on predicting its reactivity in various organic reactions, such as electrophilic substitution or cross-coupling reactions, based on its calculated electronic and structural properties.

Advanced Research Applications of 7 Fluoroisoquinolin 6 Amine in Medicinal Chemistry

Design and Synthesis of Enzyme Inhibitors and Modulators (e.g., Kinases, Proteases)

The 7-Fluoroisoquinolin-6-amine scaffold is a valuable starting point for the design of enzyme inhibitors, particularly for kinases and proteases, which are crucial targets in cancer and other diseases. The isoquinoline (B145761) nitrogen can act as a hydrogen bond acceptor, while the amine group can be functionalized to interact with specific amino acid residues in the active site of an enzyme.

Researchers have explored the development of isoquinolin-3-amines as covalent inhibitors of Ubiquitin-Specific Protease 7 (USP7), a cysteine protease implicated in various cancers. nih.gov In these studies, the isoquinoline core serves as a key recognition element, while a reactive group is attached to covalently modify the catalytic cysteine residue in the enzyme's active site. nih.gov The design often involves molecular docking experiments to predict the binding mode and optimize the structure for enhanced potency and selectivity. nih.gov

Similarly, the quinazoline (B50416) core, which is structurally related to isoquinoline, has been extensively used in the design of kinase inhibitors. nih.gov For instance, quinazoline-based compounds have been developed as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA), both of which are important targets in oncology. nih.gov The strategic placement of substituents on the quinazoline ring is crucial for achieving high affinity and selectivity. nih.gov These principles can be extrapolated to the this compound scaffold, where the fluorine and amine groups can be exploited to fine-tune the inhibitor's properties.

Table 1: Examples of Isoquinoline and Quinazoline-Based Enzyme Inhibitors

Compound ClassTarget Enzyme(s)Therapeutic AreaKey Structural Features
Isoquinolin-3-aminesUSP7 (a cysteine protease)OncologyCovalent modification of catalytic cysteine
Quinazoline derivativesFLT3, AURKA (kinases)OncologySubstitutions at 6- and 7-positions for selectivity

Ligand Design Principles for Specific Biological Targets

The rational design of ligands based on the this compound structure involves several key principles to achieve high affinity and selectivity for a specific biological target. These principles leverage the inherent properties of the scaffold:

Hydrogen Bonding: The nitrogen atom in the isoquinoline ring and the exocyclic amine group can participate in hydrogen bonding interactions with the target protein. These interactions are fundamental for anchoring the ligand in the binding pocket.

Aromatic Interactions: The planar isoquinoline ring system can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the active site.

Fluorine Substitution: The fluorine atom at the 7-position can significantly influence the ligand's properties. Its high electronegativity can lead to favorable electrostatic interactions and can also be used to block metabolic pathways, thereby improving the pharmacokinetic profile of the drug candidate.

Structural Modifications: The amine group at the 6-position serves as a versatile handle for synthetic modifications. By attaching different functional groups, it is possible to explore the chemical space around the core scaffold and optimize interactions with the target.

The design process is often guided by computational methods such as molecular docking and molecular dynamics simulations to predict the binding affinity and orientation of the designed ligands within the active site of the target protein. nih.gov

Development of Antimicrobial Agents

The isoquinoline and fluoroquinolone scaffolds have a well-established history in the development of antimicrobial agents. nih.govmdpi.com Fluoroquinolones, for instance, exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov The this compound structure shares features with fluoroquinolones, suggesting its potential as a core for novel antibacterial drugs.

Studies on 7-substituted-6-fluoroquinolone derivatives have demonstrated that modifications at the C-7 position can lead to potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.860 μg/mL. nih.govresearchgate.net This highlights the importance of the substituent at the 7-position for antibacterial potency.

Furthermore, novel classes of alkynyl isoquinolines have been synthesized and shown to possess strong bactericidal activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds were found to be active against fluoroquinolone-resistant strains, indicating a potentially different mechanism of action or the ability to overcome existing resistance mechanisms. mdpi.com The this compound scaffold can be explored for the development of new antimicrobial agents by incorporating structural motifs known to be effective against bacterial targets.

Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives

Bacterial StrainMIC (μg/mL) of Potent Derivatives
Gram-positive bacteria≤ 0.860
Gram-negative bacteria≤ 0.860
Escherichia coli120 - 515 (for less potent derivatives)
Staphylococcus aureus120 - 515 (for less potent derivatives)

Modulating Cellular Signaling Pathways via Receptor Interactions

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating signaling pathways. The this compound scaffold can be utilized to design ligands that bind to specific receptors, thereby activating or inhibiting downstream signaling cascades. The ability of a ligand to modulate a signaling pathway is highly dependent on its interaction with the receptor, which in turn is governed by the ligand's structural and electronic features. biorxiv.org

Receptor-receptor interactions (RRIs) at the cell membrane can lead to the formation of receptor complexes that act as integrated signaling units. nih.gov Ligands that can selectively target these complexes can offer a more nuanced modulation of cellular signaling. The design of molecules based on the this compound core could potentially target such receptor complexes, leading to novel therapeutic interventions.

The downstream effects of receptor activation are often cell-type dependent, meaning a ligand can elicit different responses in different cellular contexts. biorxiv.org Therefore, understanding the transcriptional signatures of ligand-receptor interactions in various cell types is crucial for predicting the pharmacological effects of new chemical entities based on the this compound scaffold. biorxiv.org

Fluorine as a Modulator of Bioactivity and Pharmacokinetic Properties (Theoretical Perspectives)

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. The fluorine atom in this compound can theoretically impart several advantageous properties:

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block oxidation and increase the half-life of the drug.

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic and dipole-dipole interactions with the target protein, potentially increasing binding affinity.

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine. In some cases, this can enhance membrane permeability and improve oral bioavailability.

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the isoquinoline nitrogen and the exocyclic amine. This can affect the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and target binding.

These theoretical benefits underscore the strategic importance of the fluorine atom in the this compound scaffold for the development of drugs with improved pharmacokinetic and pharmacodynamic properties.

Application as Building Blocks in Complex Molecule Synthesis

The this compound scaffold is a valuable building block for the synthesis of more complex molecules. nih.gov The presence of multiple reactive sites—the amine group, the fluorine atom (which can potentially undergo nucleophilic aromatic substitution under certain conditions), and the isoquinoline ring itself (which can be further functionalized)—allows for a variety of chemical transformations.

This scaffold can be used in combinatorial chemistry and parallel synthesis to generate libraries of diverse compounds for high-throughput screening. nih.gov The isoquinoline framework is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs. nih.gov By using this compound as a starting material, chemists can efficiently access novel and complex molecular architectures with the potential for a broad spectrum of pharmacological activities. nih.gov

Supramolecular Chemistry Research Involving Fluoroisoquinoline Amine Derivatives

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry is a fundamental concept in supramolecular chemistry, involving the binding of a "guest" molecule to a larger "host" molecule. mdpi.com This binding is driven by non-covalent interactions and is often highly selective, a phenomenon known as molecular recognition. illinois.edunih.gov The host molecule typically possesses a cavity or binding site that is complementary in size, shape, and chemical properties to the guest molecule, akin to a lock and key mechanism. nih.gov

Currently, there is no published research specifically detailing the host-guest chemistry or molecular recognition phenomena of 7-Fluoroisoquinolin-6-amine as either a host or a guest molecule. General principles suggest that the aromatic isoquinoline (B145761) core, the fluorine atom, and the amine group could all participate in various non-covalent interactions, making it a potential candidate for such studies. For instance, the amine group could act as a hydrogen bond donor, while the fluorine atom and the nitrogen of the isoquinoline ring could act as hydrogen bond acceptors. The planar aromatic system could also engage in π-π stacking interactions.

Table 1: Illustrative Examples of Host-Guest Systems and Their Primary Interactions

HostGuestPrimary Non-Covalent Interactions
CyclodextrinsVarious hydrophobic organic moleculesHydrophobic interactions, van der Waals forces
Crown EthersMetal cations (e.g., K⁺)Ion-dipole interactions
Cucurbit[n]urilsCationic and neutral moleculesIon-dipole, hydrophobic interactions
CalixarenesSmall organic molecules, ionsHydrogen bonding, π-π stacking

This table provides general examples and does not include this compound, as no specific data is available.

Design and Synthesis of Supramolecular Assemblies

The design and synthesis of supramolecular assemblies involve the strategic use of molecular building blocks that can self-assemble into larger, ordered structures through non-covalent interactions. rsc.orgrsc.org This process is a cornerstone of nanotechnology and materials science, allowing for the construction of complex architectures with tailored functions. rsc.org The design process often involves creating molecules with specific recognition sites and complementary functionalities that will drive the desired assembly process. rsc.org

There are no specific reports on the design and synthesis of supramolecular assemblies utilizing this compound as a primary building block. Hypothetically, its structure could be incorporated into larger molecules designed to form specific supramolecular structures such as capsules, rosettes, or polymers through self-assembly. The fluorine and amine substituents could be used to direct the assembly through specific hydrogen bonding or other electrostatic interactions.

Non-Covalent Interactions in Fluoroisoquinoline Amine Systems

Non-covalent interactions are the driving forces behind the formation of supramolecular structures. unam.mx These interactions, though individually weak, can collectively lead to the formation of stable and well-defined assemblies. unam.mx Key non-covalent interactions include:

Hydrogen Bonding: An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N, O, or F) and another nearby electronegative atom.

π-π Stacking: Attractive, non-covalent interactions between aromatic rings.

van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Electrostatic Interactions: Attractive or repulsive forces between charged species.

While there is no specific research on the non-covalent interactions within supramolecular systems of this compound, studies on other fluorinated organic molecules have shown that fluorine can participate in hydrogen bonding and other electrostatic interactions, which can influence crystal packing and molecular recognition. unam.mx The presence of both a fluorine atom and an amine group on the isoquinoline scaffold suggests that these interactions would play a significant role in the formation of any potential supramolecular assemblies.

Applications in Confined Catalysis

Supramolecular assemblies can create confined spaces or cavities that can act as nanoscale reaction vessels, a concept central to confined catalysis. wikipedia.org By encapsulating reactants within a host molecule or a self-assembled structure, it is possible to alter reaction rates, selectivities, and even pathways. wikipedia.orgnih.gov This approach mimics the active sites of enzymes, which provide a controlled environment for biochemical reactions. wikipedia.org

No studies have been published that explore the use of supramolecular assemblies derived from this compound in confined catalysis. The development of such a system would first require the successful design and synthesis of a stable supramolecular host incorporating the this compound unit.

Binding Constant and Thermodynamic Parameter Determination Methodologies

To quantify the strength of host-guest interactions, researchers determine the binding constant (Ka) and the associated thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). nih.govresearchgate.net These parameters provide insight into the stability of the complex and the nature of the binding forces. nih.govresearchgate.net

Common experimental techniques for determining these parameters include:

Nuclear Magnetic Resonance (NMR) Titration: Changes in the chemical shifts of protons or other nuclei upon addition of a guest to a host solution are monitored to determine the binding constant.

UV-Vis Spectroscopy: Changes in the absorbance spectrum of a host or guest upon complexation are used to calculate the binding affinity.

Fluorescence Spectroscopy: Changes in the fluorescence intensity or wavelength of a fluorescent host or guest upon binding are measured.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of all thermodynamic parameters in a single experiment. researchgate.net

As there are no reported host-guest systems involving this compound, no binding constant or thermodynamic data is available for this compound.

Table 2: Common Thermodynamic Profiles for Host-Guest Complexation

ΔH (Enthalpy)ΔS (Entropy)Driving ForceTypical Interactions
NegativeFavorable (Positive)Enthalpy and EntropyElectrostatic interactions and release of solvent molecules
NegativeUnfavorable (Negative)EnthalpyStrong hydrogen bonding, van der Waals forces
PositiveFavorable (Positive)EntropyHydrophobic effect

This table illustrates general thermodynamic principles and does not represent data for this compound.

Exploration of 7 Fluoroisoquinolin 6 Amine in Materials Science Research

Development of Advanced Materials Utilizing Fluorinated Heterocycles

Fluorinated heterocycles are increasingly being investigated for their role in creating advanced materials. The strong carbon-fluorine bond and the high electronegativity of fluorine can lead to materials with enhanced thermal and chemical stability. researchgate.net While general research highlights the potential of fluorinated isoquinolines, specific examples of advanced materials developed using 7-Fluoroisoquinolin-6-amine as a key component are not yet prevalent in the literature. The amine and fluorine substituents on the isoquinoline (B145761) core provide reactive sites and specific electronic characteristics that could be exploited in polymer and small molecule material synthesis.

Integration into Smart and Responsive Material Systems

Smart and responsive materials, which change their properties in response to external stimuli, are a key area of materials science. The amine group in this compound offers a potential site for creating materials that are responsive to pH or chemical analytes. For instance, amine-functionalized polymers can exhibit changes in their physical or optical properties with variations in acidity. While this is a known principle, the integration of this compound into such systems has not been specifically detailed in published research.

Applications in Advanced Photonics and Sensor Technologies

Structure-Property Relationship Investigations in Material Design (Theoretical Emphasis)

Understanding the relationship between a molecule's structure and its resulting material properties is fundamental to material design. For fluorinated aromatic compounds, theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict electronic properties, molecular geometry, and reactivity. Such studies on the broader class of fluorinated isoquinolines can provide insights into how the position of the fluorine and other substituents influences the molecule's potential performance in a material. However, specific theoretical investigations focusing on the structure-property relationships of this compound for materials applications are not widely reported.

Role as Versatile Intermediate for Functional Materials

Given its chemical structure, this compound can be considered a versatile intermediate for the synthesis of more complex functional materials. The primary amine group can be readily functionalized through various chemical reactions to introduce other molecular moieties or to be incorporated into a polymer backbone. This would allow for the systematic tuning of properties for specific applications. While the synthesis of various isoquinoline derivatives is an active area of research, the specific use of this compound as a starting material for functional materials is a niche that appears to be underexplored in the current body of scientific literature. researchgate.net

Future Directions and Emerging Research Avenues for 7 Fluoroisoquinolin 6 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of drug discovery and materials science. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. mdpi.com For a compound like 7-Fluoroisoquinolin-6-amine, where experimental data is scarce, AI and ML could play a pivotal role in predicting its properties and potential applications.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Target Identification Predictive algorithms could screen the structure of this compound against databases of biological targets to identify potential protein-ligand interactions.Accelerates the discovery of new therapeutic applications for the compound and its derivatives.
Virtual Screening Machine learning models can be used to perform large-scale virtual screening of virtual libraries based on the this compound scaffold.Efficiently identifies hit compounds with desired biological activities, reducing the need for extensive experimental screening.
ADMET Prediction AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound derivatives.Early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, minimizing late-stage failures in drug development.
De Novo Design Generative models can design novel molecules based on the this compound core with tailored properties for specific applications.Expands the chemical space around the core scaffold, leading to the discovery of novel and patentable chemical entities.

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

While the synthesis of this compound is achievable, future research could focus on developing more sustainable and efficient synthetic routes. Traditional multi-step syntheses often involve harsh reagents, generate significant waste, and are energy-intensive. Modern synthetic chemistry is increasingly focused on "green" chemistry principles, which aim to minimize the environmental impact of chemical processes.

For the synthesis of this compound and its derivatives, novel catalytic systems could be explored. For example, the use of earth-abundant metal catalysts in place of precious metals could significantly reduce the cost and environmental footprint of the synthesis. Furthermore, flow chemistry presents a promising avenue for a more efficient and scalable production. Continuous flow reactors offer better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to traditional batch processes. The development of a catalyst-free reaction under mild conditions would represent a significant advancement in the synthesis of related aminoquinoline compounds. nih.gov

Exploration of New Biological Target Classes

The isoquinoline (B145761) scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities. The specific substitution pattern of this compound could endow it with affinity for novel biological targets that have not been extensively explored.

Future research could involve screening this compound against a diverse panel of biological targets, including enzymes, receptors, and protein-protein interactions. Given the prevalence of the isoquinoline core in kinase inhibitors, investigating its potential to inhibit specific kinases involved in cancer or inflammatory diseases would be a logical starting point. Moreover, the presence of the amino group provides a handle for further chemical modification, allowing for the creation of a library of derivatives to probe structure-activity relationships and optimize binding to new targets.

Advanced Material Design Based on Tailored Supramolecular Interactions

Beyond its potential in life sciences, the structural characteristics of this compound make it an interesting building block for the design of advanced materials. The aromatic isoquinoline core can participate in π-π stacking interactions, while the amino group and the fluorine atom can act as hydrogen bond donors and acceptors, respectively. These non-covalent interactions are the driving forces behind the self-assembly of molecules into ordered supramolecular structures. mdpi.comnih.gov

By carefully designing derivatives of this compound, it may be possible to control their self-assembly into specific nanostructures, such as nanofibers, nanotubes, or vesicles. These materials could have applications in areas such as organic electronics, sensing, and drug delivery. For instance, the formation of conductive materials through controlled π-stacking could be explored for use in organic light-emitting diodes (OLEDs) or field-effect transistors. The ability to form well-defined cavities within a supramolecular assembly could also be harnessed for the selective recognition and sensing of small molecules or ions. nih.gov

Q & A

Q. What are the standard synthetic routes for 7-Fluoroisoquinolin-6-amine, and how can retrosynthetic analysis improve pathway design?

Methodological Answer:

  • Common synthetic approaches include nucleophilic aromatic substitution (NAS) on pre-functionalized isoquinoline scaffolds or fluorination via electrophilic reagents (e.g., Selectfluor®).
  • Retrosynthetic tools (e.g., AI-driven reaction prediction models) can identify feasible one-step pathways by analyzing bond disconnections and reagent compatibility .
  • Key considerations: Fluorine's electronegativity may require protecting group strategies to avoid side reactions during synthesis.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • HNMR : Verify fluorine-induced deshielding effects on adjacent protons (e.g., C-7 fluorine altering C-6 amine proton shifts).
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 163.06 for C₉H₇FN₂) and assess purity (>95% by HPLC) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 66.67%, H: 3.92%, N: 15.56%, F: 10.53%) .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • In vitro assays : Use cell lines relevant to hypothesized targets (e.g., cancer cells for cytotoxicity studies). Include positive/negative controls (e.g., cisplatin for apoptosis induction).
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values with triplicate replicates to ensure reproducibility .
  • Data reporting : Adhere to standards in medicinal chemistry journals (e.g., full experimental protocols in "Materials and Methods" sections) .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed spectral data (e.g., unexpected HNMR splitting patterns)?

Methodological Answer:

  • Step 1 : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to account for fluorine’s anisotropic effects.
  • Step 2 : Assess purity via LCMS; impurities may cause splitting (e.g., residual solvents or byproducts) .
  • Step 3 : Explore conformational isomerism (e.g., hindered rotation around the C-F bond) using variable-temperature NMR .

Q. What strategies optimize fluorination efficiency while minimizing side reactions in this compound synthesis?

Methodological Answer:

  • Reagent selection : Compare fluorinating agents (e.g., DAST vs. XtalFluor-E) for regioselectivity and yield.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in NAS reactions.
  • Kinetic monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and abort if byproducts dominate .

Q. How does fluorine substitution at the 7-position influence electronic properties and binding affinity in target proteins?

Methodological Answer:

  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and identify fluorine’s role in π-π stacking or hydrogen bonding.
  • Comparative studies : Synthesize non-fluorinated analogs (e.g., 7-H-isoquinolin-6-amine) and measure ΔG binding via ITC or SPR assays .
  • Data interpretation : Correlate electronic effects (e.g., Hammett σ constants) with bioactivity trends .

Q. What are the best practices for addressing low reproducibility in biological assays involving this compound?

Methodological Answer:

  • Batch variability : Characterize multiple synthetic batches via HNMR/LCMS to rule out structural deviations.
  • Assay conditions : Standardize cell culture media, passage numbers, and incubation times.
  • Statistical rigor : Use ANOVA with post-hoc tests to distinguish biological variability from experimental error .

Data Presentation and Reporting Standards

Q. How should researchers present conflicting data (e.g., contradictory IC₅₀ values across studies) in manuscripts?

Methodological Answer:

  • Contextualize discrepancies : Discuss variables like cell type, assay duration, or compound solubility.
  • Tabular comparison : Create a table summarizing literature values alongside experimental conditions (e.g., pH, temperature) .
  • Meta-analysis : Apply statistical models (e.g., random-effects) to identify outliers or systemic biases .

Q. What appendices are critical for supporting reproducibility in synthetic chemistry studies of this compound?

Methodological Answer:

  • Synthetic protocols : Detailed step-by-step procedures, including reaction temperatures and stirring times.
  • Raw spectral data : HNMR/LCMS spectra with peak assignments and integration values.
  • Computational outputs : XYZ coordinates of optimized geometries from DFT studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.